molecular formula C10H20FN B13182326 2-tert-Butyl-6-fluorocyclohexan-1-amine

2-tert-Butyl-6-fluorocyclohexan-1-amine

Cat. No.: B13182326
M. Wt: 173.27 g/mol
InChI Key: MICNVADAWDZUNG-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-fluorocyclohexan-1-amine is an organic compound featuring a cyclohexane ring substituted with a tert-butyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-fluorocyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amine group is introduced by nucleophilic substitution using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN₃) or alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, alkylated amines, or other substituted derivatives.

Scientific Research Applications

2-tert-Butyl-6-fluorocyclohexan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of fluorinated compounds with biological systems.

    Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-6-chlorocyclohexan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    2-tert-Butyl-6-bromocyclohexan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    2-tert-Butyl-6-iodocyclohexan-1-amine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

2-tert-Butyl-6-fluorocyclohexan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H20FN

Molecular Weight

173.27 g/mol

IUPAC Name

2-tert-butyl-6-fluorocyclohexan-1-amine

InChI

InChI=1S/C10H20FN/c1-10(2,3)7-5-4-6-8(11)9(7)12/h7-9H,4-6,12H2,1-3H3

InChI Key

MICNVADAWDZUNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC(C1N)F

Origin of Product

United States

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